LDN209929 is derived from the chemical structure of naltrexone, an opioid antagonist. Its classification falls under the category of opioid receptor modulators, specifically targeting the mu-opioid receptor. The compound was initially developed for its ability to modulate immune responses and has been investigated for various therapeutic uses, including pain management and treatment of autoimmune diseases.
The synthesis of LDN209929 involves several key steps that typically include:
The specific synthetic route may vary based on the desired yield and purity, but it generally follows established organic synthesis protocols.
The molecular structure of LDN209929 can be represented by its chemical formula, which includes carbon, hydrogen, nitrogen, and oxygen atoms. The precise arrangement of these atoms defines its three-dimensional conformation, which is crucial for its biological activity.
The structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the molecule.
The chemical reactions involving LDN209929 primarily focus on its interaction with biological targets rather than traditional organic reactions. Key aspects include:
These reactions are often studied through in vitro assays and animal models to evaluate the compound's pharmacological profile.
The mechanism of action of LDN209929 is primarily attributed to its role as a selective antagonist at the mu-opioid receptor. This action leads to:
LDN209929 exhibits several physical and chemical properties that are relevant to its application:
These properties are typically determined through standard laboratory techniques such as differential scanning calorimetry (DSC) and solubility tests.
LDN209929 has potential applications in several areas:
The pursuit of Haspin (haploid germ cell-specific nuclear protein kinase) inhibitors emerged from the recognition of its critical role in mitosis. As an atypical serine/threonine kinase, Haspin phosphorylates histone H3 at threonine-3 (H3T3ph), a modification essential for centromeric recruitment of the chromosomal passenger complex (CPC) and Aurora B activity. Early inhibitors like 5-iodotubercidin (5-ITu) demonstrated Haspin inhibition but lacked specificity, affecting multiple kinases due to their adenosine mimetic properties [8] [9]. The discovery of acridine-based scaffolds (e.g., compound 1, IC₅₀ = 10 nM) through high-throughput screening marked a turning point, revealing potent Haspin inhibition with improved selectivity profiles [1] [8]. Subsequent efforts focused on structural optimization to mitigate off-target effects, particularly against DYRK2 (dual-specificity tyrosine-regulated kinase 2), leading to novel chemotypes like imidazopyridazines (e.g., CHR-6494, IC₅₀ = 2 nM) and indazole derivatives (e.g., compound 21, IC₅₀ = 78 nM) [5] [6] [8].
Table 1: Evolution of Key Haspin Inhibitors
Compound | Scaffold | Haspin IC₅₀ | Selectivity Highlights |
---|---|---|---|
5-Iodotubercidin | Nucleoside | ~100 nM | Low specificity; broad kinase inhibition |
Initial Acridine (1) | Acridine | 10 nM | Potent but inhibited DYRK2 (IC₅₀ = 2 nM) |
CHR-6494 | Imidazopyridazine | 2 nM | 100-fold selective vs. DYRK1A |
Indazole 21 | 5-(4-Pyridinyl)indazole | 78 nM | Selective over Clk1–3, DYRK1A/1B/2 |
LDN209929 (chemical name: 3-[(2-Chloro-7-methoxy-9-acridinyl)thio]-1-propanamine dihydrochloride) was developed through systematic structure-activity relationship (SAR) studies of acridine analogs. Its design stemmed from optimizing compound 33 (IC₅₀ < 60 nM), identified in a screen of ~140,000 compounds. Key structural modifications included:
Synthesis involved copper-mediated coupling of 2-bromobenzoic acids with anilines, cyclization with POCl₃, and alkylation of the thioketone intermediate with protected alkyl bromides, followed by deprotection [1] [8]. LDN209929 exhibits potent Haspin inhibition (IC₅₀ = 55 nM) and unprecedented selectivity (DYRK2 IC₅₀ = 9.9 μM), establishing it as a best-in-class acridine derivative [3] [6].
Table 2: Structural Features of LDN209929
Region | Chemical Feature | Role in Activity |
---|---|---|
Acridine core | Tricyclic planar system | DNA intercalation; kinase binding |
Substituent at C2 | Chlorine | Enhances selectivity vs. DYRK2 |
Substituent at C7 | Methoxy | Critical for Haspin affinity |
C9 side chain | -S-(CH₂)₃-NH₂·2HCl | Optimal length for catalytic pocket binding |
LDN209929 disrupts mitosis by specifically inhibiting Haspin-mediated H3T3 phosphorylation. This action impairs two key processes:
In cellular models, LDN209929 induces:
Table 3: Cellular Phenotypes Induced by LDN209929
Mitotic Process Affected | Phenotype Observed | Functional Consequence |
---|---|---|
H3T3 phosphorylation | Loss of centromeric H3T3ph | CPC mislocalization; Aurora B dysfunction |
Kinetochore-MT attachments | Increased misattachments | Chromosome misalignment |
Centromeric cohesion | Premature sister separation | Aneuploidy |
Spindle assembly | Multipolar spindles | Mitotic catastrophe |
As a chemical probe, LDN209929 has elucidated Haspin’s non-catalytic roles—its kinase domain stabilizes a constitutively active conformation via a unique αC′ helix and a rigid activation loop, making it distinct from canonical ePKs [8] [9]. This foundational research positions LDN209929 as a pivotal tool for studying mitosis and a template for anticancer drug development.
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